2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide
Description
The compound "2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide" is a heterocyclic acetamide derivative featuring a 6-methoxy-substituted imidazo[1,2-b]pyridazine core linked to a 4-chlorophenyl group via an acetamide bridge. The methoxy group at position 6 of the imidazopyridazine ring may enhance solubility and metabolic stability compared to halogenated or alkylated analogs, while the 4-chlorophenyl moiety could contribute to lipophilicity and target binding .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-28-21-11-10-19-24-18(13-26(19)25-21)15-4-8-17(9-5-15)23-20(27)12-14-2-6-16(22)7-3-14/h2-11,13H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOXSQPQOWYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the evidence, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural Analogues and Heterocyclic Core Variations
Imidazo[1,2-b]pyridazine Derivatives
- Compound 75 (): (6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Structural Differences: Replaces the acetamide group with a methanone linkage and incorporates a piperidinyl-trifluoromethylphenyl moiety. Physicochemical Data: Melting point 133–135°C, HPLC purity 99.6%, retention time 9.5 min. The trifluoromethyl group enhances metabolic resistance but reduces solubility compared to the target compound’s chloro substituent .
Triazolo[4,3-b]pyridazine Derivatives
- Compound 891117-12-7 () : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Compound 1775354-28-3 () : 2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide
Imidazo[1,2-a]pyridine Derivatives
- MM0333.02 (): 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Structural Differences: Imidazo[1,2-a]pyridine core with methyl substituents instead of methoxy and chloro.
- IP-5 () : N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine
Table 1: Key Physicochemical Properties of Analogues
Functional Group Impact on Bioactivity
- Methoxy vs. Methyl/Ethoxy : The target’s methoxy group offers moderate polarity, balancing solubility and membrane permeability. Ethoxy () increases solubility but may reduce metabolic stability .
- Chloro vs. Fluoro : Chloro enhances lipophilicity and target binding via hydrophobic interactions, while fluoro () improves bioavailability and electronic effects .
- Acetamide vs. Methanone: The acetamide linkage in the target compound may facilitate hydrogen bonding with biological targets compared to the methanone group in Compound 75 .
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